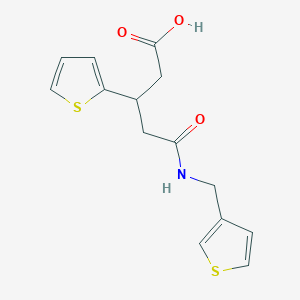

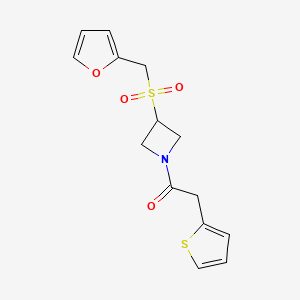

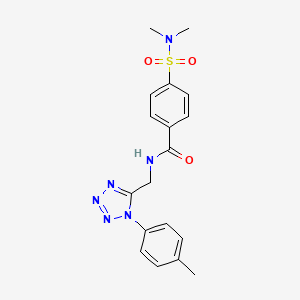

5-Oxo-3-(thiophen-2-yl)-5-((thiophen-3-ylmethyl)amino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-3-(thiophen-2-yl)-5-((thiophen-3-ylmethyl)amino)pentanoic acid, also known as TTP488, is a small molecule that has attracted attention in the scientific community due to its potential therapeutic applications. TTP488 has been shown to have positive effects on neuroinflammation, cognitive impairment, and Alzheimer's disease. In

Scientific Research Applications

Enzyme Interaction and Modification

Research involving similar compounds has explored their interactions with enzymes and potential for modifying enzyme activity. For instance, studies on the reactivity of cysteine groups within enzymes upon alkylation by related compounds provide insights into enzyme regulation and potential therapeutic interventions (Chalkley & Bloxham, 1976).

Synthesis of Amino Acids

The synthesis of specific amino acids, which are constituents in various biological toxins or compounds, has been the focus of several studies. This underscores the significance of synthetic chemistry in understanding and harnessing the biological roles of amino acids derived from similar compounds (Shimohigashi, Lee, & Izumiya, 1976).

Pharmacological Applications

Compounds bearing resemblance to 5-Oxo-3-(thiophen-2-yl)-5-((thiophen-3-ylmethyl)amino)pentanoic acid have been studied for their pharmacological effects, such as thromboxane A2 synthetase inhibition and receptor blockade, demonstrating potential therapeutic uses in cardiovascular diseases (Clerck et al., 1989).

Molecular Labeling and Tracing

In the context of molecular labeling and tracing, the synthesis of W(CO)5 complexes with related compounds has been explored. These studies highlight the utility of such compounds in developing new IR-detectable metal–carbonyl tracers for amino functions, potentially advancing research in bioconjugation and molecular tracking (Kowalski et al., 2009).

HIV-Protease Assay Development

The creation of chromogenic amino acids for the development of selective HIV-protease assays represents another scientific application. This illustrates the role of structurally similar compounds in designing diagnostic tools for critical health conditions (Badalassi, Nguyen, Crotti, & Reymond, 2002).

properties

IUPAC Name |

5-oxo-3-thiophen-2-yl-5-(thiophen-3-ylmethylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c16-13(15-8-10-3-5-19-9-10)6-11(7-14(17)18)12-2-1-4-20-12/h1-5,9,11H,6-8H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPKWYVFNYZTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)NCC2=CSC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928944.png)

![1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone](/img/structure/B2928947.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2928955.png)

![N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2928957.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2928960.png)